6-Chloro-3-iodo-2-(trifluoromethyl)pyridine

Vue d'ensemble

Description

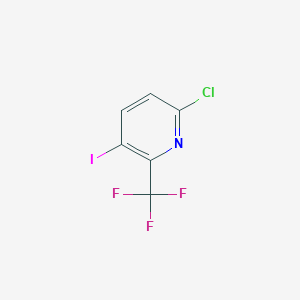

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains chlorine, iodine, and trifluoromethyl functional groups attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the chlorination and fluorination of picoline to introduce the trifluoromethyl group . The iodination step can be achieved using iodine or iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve vapor-phase reactions or other scalable synthetic methods. The use of advanced chemical intermediates and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the attached functional groups.

Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with the pyridine ring.

Common Reagents and Conditions

Organometallic Reagents: Used for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .

Applications De Recherche Scientifique

Drug Development

The presence of multiple functional groups in 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine allows it to participate in various chemical reactions crucial for drug development. Its trifluoromethyl group significantly influences pharmacokinetic properties such as bioavailability and metabolic stability . Moreover, the iodine atom serves as an effective leaving group, facilitating cross-coupling reactions that are essential for synthesizing complex pharmaceutical compounds .

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of trifluoromethylpyridines exhibit antimicrobial activity. For instance, compounds derived from this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies demonstrated that these compounds possess significant antibacterial properties, suggesting their potential as new antimicrobial agents .

Crop Protection

The agrochemical industry has recognized the utility of trifluoromethylpyridine derivatives in crop protection. The introduction of this compound into formulations aimed at pest control has shown promising results. The unique electronic properties imparted by the trifluoromethyl group enhance the effectiveness of these compounds against pests while minimizing toxicity to non-target organisms .

Table: Agrochemical Products Containing Trifluoromethylpyridine Derivatives

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | Trifluoromethylpyridine derivative | Herbicide for grasses |

| Pyridaben | Trifluoromethylpyridine derivative | Insecticide |

| Bicyclopyrone | Trifluoromethylpyridine derivative | Fungicide |

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. The compound's ability to undergo further functionalization allows researchers to modify its structure to optimize biological activity or tailor it for specific applications in drug discovery or agrochemistry .

Mécanisme D'action

The mechanism of action of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways . The halogen atoms can also participate in halogen bonding, further modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine

- 4-Amino-2-(trifluoromethyl)pyridine

- 2,4-Dichloro-6-(trifluoromethyl)pyridine

Uniqueness

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications .

Activité Biologique

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a heterocyclic compound characterized by its unique substitution pattern, which includes chlorine, iodine, and a trifluoromethyl group. This particular arrangement enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications. The compound's structural features allow it to interact with various biological targets, potentially modulating significant biochemical pathways.

The molecular formula of this compound is . The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its ability to penetrate biological membranes and interact with target molecules. The iodine atom serves as a versatile leaving group, facilitating further functionalization through cross-coupling reactions, which is valuable for drug development.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been shown to bind to specific enzyme active sites, affecting metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of various kinases and other enzymes critical in disease processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar halogenated pyridines have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of halogens is known to enhance the antimicrobial efficacy of pyridine derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A detailed SAR analysis reveals that modifications at the pyridine ring can enhance or diminish biological activity. Compounds with similar substituents have shown varied potency against cancer cell lines and microbial pathogens .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of related pyridine derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Compounds with similar structural motifs exhibited IC50 values ranging from nanomolar to micromolar concentrations, indicating significant cytotoxic effects .

- In Vivo Efficacy : In vivo studies using mouse models demonstrated that certain derivatives of this compound exhibited promising results in reducing tumor burdens compared to controls. However, some compounds showed discrepancies between in vitro potency and in vivo efficacy, necessitating further investigation into pharmacokinetic profiles .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Lipophilicity | Enhanced due to CF3 group |

| Potential Targets | Kinases, Enzymes |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| IC50 (Cancer Cell Lines) | Ranges from nM to µM |

Propriétés

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOXSMHTCBBHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572039 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945717-57-7 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.